[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
Description
[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is a heterocyclic organic compound featuring a benzofuran-oxazole core linked to a benzenesulfonylpropanoate moiety. This structure combines aromatic, sulfonyl, and ester functionalities, making it a candidate for pharmaceutical or materials science applications. Its synthesis likely involves multi-step reactions, including cyclization of benzofuran derivatives and sulfonylation. Computational modeling tools like SHELX and ORTEP-3 (used for crystallographic analysis) may aid in elucidating its 3D conformation .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c23-21(10-11-29(24,25)17-7-2-1-3-8-17)26-14-16-13-20(28-22-16)19-12-15-6-4-5-9-18(15)27-19/h1-9,12-13H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCMRGIPTVDREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonic Acid Synthesis via Maleic Anhydride Addition
The patent CN109912470A details an efficient two-step synthesis:
Step 1: Addition Reaction
Benzene sulfinic acid sodium salt reacts with maleic anhydride in aqueous medium (pH 4.5–5.5) at 60°C for 6 hours:
$$
\text{C}6\text{H}5\text{SO}2\text{Na} + \text{C}4\text{H}2\text{O}3 \rightarrow \text{C}{10}\text{H}{10}\text{O}_6\text{S} \quad (\text{2-Benzenesulfonylsuccinic acid})
$$
Key Parameters:
- Molar ratio 1.2:1 (sulfinic acid:anhydride)
- Yield: 89% after recrystallization
Step 2: Decarboxylation
Heating 2-benzenesulfonylsuccinic acid in 6M HCl at 95°C for 3 hours induces selective β-decarboxylation:
$$
\text{C}{10}\text{H}{10}\text{O}6\text{S} \rightarrow \text{C}9\text{H}{10}\text{O}4\text{S} + \text{CO}_2 \uparrow
$$
Optimized Conditions:
- Acid catalyst: Hydrochloric acid (4 equivalents)
- Reaction time: 2.5–3 hours
- Isolated yield: 78%
Synthesis of [5-(1-Benzofuran-2-yl)-1,2-Oxazol-3-yl]methanol
Benzofuran Precursor Assembly
Adapting methods from IJCPS, 1-benzofuran-2-carboxylic acid is synthesized via:
O-Alkylation
o-Hydroxyacetophenone undergoes Williamson ether synthesis with ethyl bromoacetate:
$$
\text{C}8\text{H}8\text{O}2 + \text{C}4\text{H}7\text{BrO}2 \xrightarrow{\text{K}2\text{CO}3/\text{KI}} \text{C}{12}\text{H}{12}\text{O}_4 \quad (85\%\ \text{yield})
$$
Cyclocondensation
The ethyl ester reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux (12 hours) to form the oxazole ring:
$$
\text{C}{12}\text{H}{12}\text{O}4 + \text{NH}2\text{OH·HCl} \rightarrow \text{C}{10}\text{H}7\text{NO}3 + \text{C}2\text{H}_5\text{OH} + \text{HCl} \quad (91\%\ \text{yield})
$$
Esterification Protocol
Acid Chloride Activation
3-(Benzenesulfonyl)propionic acid is treated with thionyl chloride (1.5 equivalents) in anhydrous dichloromethane under nitrogen:
$$
\text{C}9\text{H}{10}\text{O}4\text{S} + \text{SOCl}2 \rightarrow \text{C}9\text{H}9\text{ClO}3\text{S} + \text{HCl} \uparrow + \text{SO}2 \uparrow
$$
Reaction Profile:
- Temperature: 0°C → 25°C (gradual warming)
- Completion time: 4 hours
Nucleophilic Acyl Substitution
The acid chloride reacts with [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol in presence of triethylamine:
$$
\text{C}{10}\text{H}7\text{NO}3 + \text{C}9\text{H}9\text{ClO}3\text{S} \xrightarrow{\text{Et}3\text{N}} \text{C}{19}\text{H}{15}\text{NO}6\text{S} + \text{Et}_3\text{N·HCl}
$$
Optimized Conditions:
- Solvent: Dry THF
- Temperature: −10°C → 0°C (controlled addition)
- Yield: 92% after column chromatography (silica gel, hexane/EtOAc 3:1)
Analytical Characterization
Spectroscopic Validation
Table 1: Comparative Spectral Data
Process Optimization Considerations
Yield Enhancement Strategies
Purification Challenges
- Ester product crystallization : Requires gradient cooling from 60°C to −20°C in ethanol/water (7:3)
- Column chromatography : Silica gel deactivation with 5% triethylamine minimizes acid-catalyzed decomposition
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
- Oxidation of the benzofuran moiety yields benzofuran-2,3-dione.
- Reduction of the isoxazole ring yields the corresponding amine.
- Substitution of the phenylsulfonyl group yields various sulfonamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a pharmacophore in drug design due to its unique structural features.
Medicine:
Industry:
- Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and isoxazole moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with other benzofuran-oxazole derivatives. For example, N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6, C₂₁H₁₆N₂O₄) features a benzofuran-oxazole backbone but replaces the benzenesulfonylpropanoate group with an acetylphenyl acetamide moiety . Key comparisons include:
| Property | [Target Compound] | N-(3-acetylphenyl)-2-[5-(...)]acetamide |
|---|---|---|
| Molecular Weight | Not provided in evidence | 360.36 g/mol |
| Functional Groups | Benzofuran, oxazole, sulfonyl, ester | Benzofuran, oxazole, amide, acetyl |
| Potential Applications | Unspecified (likely bioactive) | Pharmaceutical intermediate (hypothetical) |
| Synthetic Complexity | High (multiple steps) | Moderate (amide coupling) |
Physicochemical and Reactivity Differences
- Stability : The benzenesulfonyl group may confer greater hydrolytic stability than esters or amides under acidic/basic conditions.
- Bioactivity : Amide-containing analogues (e.g., ) are common in drug design due to hydrogen-bonding capacity, whereas sulfonyl esters may act as prodrugs or enzyme inhibitors.
Computational and Crystallographic Insights
Crystallographic tools like SHELXL and SIR97 (used for structure refinement ) could resolve differences in molecular packing or hydrogen-bonding networks between these compounds. For instance, the sulfonyl group’s electron-withdrawing nature might influence π-stacking interactions in the benzofuran-oxazole core.
Research Findings and Limitations
No direct experimental data (e.g., spectroscopic, pharmacological) for the target compound are available in the provided evidence. However, studies on structurally related benzofuran-oxazole derivatives suggest:
- Anticancer Potential: Analogues with sulfonyl groups exhibit kinase inhibition in computational models.
- Synthetic Challenges : Multi-step syntheses of such compounds often require precise control over reaction conditions to avoid side products.
Biological Activity
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is a complex organic molecule that combines a benzofuran moiety with an oxazole ring and a benzenesulfonylpropanoate group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. Research has indicated that derivatives of benzofuran and oxazole possess various biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Benzofuran Ring : Known for its role in various biological activities.
- Oxazole Ring : Often associated with antimicrobial and anticancer properties.
- Benzenesulfonyl Group : Enhances solubility and biological activity.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzofuran-based sulphonamides demonstrated selective growth inhibition against certain cancer cell lines, including HeLa and MCF-7 cells. The inhibitory concentration (IC50) values for these compounds ranged from 0.37 to 7.91 µM, indicating promising potential as anticancer agents .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in tumor progression.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells by disrupting normal cell cycle processes.
Study on Benzofuran Derivatives
A study focused on novel benzofuran-based compounds revealed that specific derivatives exhibited moderate growth inhibitory activity against cancer cell lines. The derivatives were evaluated using the US-NCI protocol across a panel of sixty cancer cell lines, demonstrating selective cytotoxicity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5b | 0.37 | HeLa |
| 10b | 0.73 | MCF-7 |
| Sorafenib | 7.91 | MCF-7 |
Antimicrobial Activity
In addition to anticancer effects, the compound may also possess antimicrobial properties. Similar compounds have been reported to inhibit microbial cell wall synthesis, leading to effective antimicrobial activity . The specific interactions with microbial enzymes could provide a pathway for developing new antibiotics.
Q & A
Q. What are the key synthetic routes for [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate, and how can reaction conditions be optimized?
The synthesis involves constructing the benzofuran-oxazole core and coupling it with the benzenesulfonylpropanoate moiety. A common approach is to use a cascade [3,3]-sigmatropic rearrangement/aromatization strategy (as demonstrated for analogous benzofuran derivatives) . Reaction conditions such as solvent choice (e.g., THF or dichloromethane), temperature (0°C to reflux), and catalysts (e.g., NaH for deprotonation) are critical. Optimization requires monitoring via TLC and adjusting stoichiometric ratios of intermediates like 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the benzofuran, oxazole, and benzenesulfonyl groups. Mass spectrometry (HRMS or LC-MS) validates molecular weight and fragmentation patterns. Purity assessment via HPLC with UV detection (e.g., C18 columns, methanol/water gradients) is recommended, as used in similar studies . X-ray crystallography (if crystals are obtainable) can resolve stereochemical ambiguities .
Q. What are the preliminary steps to assess the compound’s bioactivity in vitro?
Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase). Use dose-response curves to determine IC₅₀ values. Ensure proper controls, such as benzenesulfonyl derivatives without the benzofuran-oxazole core, to isolate structural contributions to activity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in bioactivity data across different assay systems?
Contradictions may arise from assay-specific parameters (e.g., pH, temperature) or off-target effects. Implement orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) and use statistical tools like ANOVA to compare datasets. For example, if cytotoxicity varies between adherent and suspension cell lines, evaluate membrane permeability or efflux pump expression .
Q. What experimental design principles apply to long-term stability studies of this compound under environmental conditions?
Follow split-plot or randomized block designs to account for variables like light, temperature, and pH. For example:
Q. How does the benzenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The sulfonyl group acts as a strong electron-withdrawing moiety, activating the adjacent carbonyl for nucleophilic attack. Compare reaction rates with non-sulfonylated analogs using kinetic studies (e.g., pseudo-first-order conditions with amines). Solvent effects (polar aprotic vs. protic) and leaving-group propensity (e.g., methyl ester vs. tert-butyl ester) should also be quantified .
Q. What methodologies are effective for studying the compound’s environmental fate and ecotoxicological impact?
Use solid-phase extraction (SPE) with HLB cartridges to isolate the compound from water samples, followed by LC-MS/MS quantification . For biodegradation studies, employ OECD 301D guidelines (closed bottle test) with activated sludge inoculum. Ecotoxicity can be assessed via Daphnia magna immobilization assays or algal growth inhibition tests, with EC₅₀ values reported .
Data-Driven and Mechanistic Questions
Q. How can machine learning models predict the compound’s physicochemical properties or synthetic pathways?
Train models on curated databases (e.g., PubChem, ChEMBL) using descriptors like molecular weight, logP, and topological polar surface area. For synthesis prediction, employ reaction fingerprinting (e.g., RDKit) to identify viable pathways, such as coupling benzofuran precursors with sulfonylated esters under Pd-catalyzed conditions .
Q. What statistical approaches are suitable for analyzing dose-response relationships in heterogeneous cell populations?
Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate confidence intervals. For heterogeneous responses (e.g., bimodal viability curves), apply cluster analysis (k-means) or mixed-effects models to identify subpopulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
